molecular formula C17H20FN3O2 B6720663 N-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-5-fluoropyridine-2-carboxamide

N-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-5-fluoropyridine-2-carboxamide

Cat. No.: B6720663
M. Wt: 317.36 g/mol
InChI Key: NBUJYOHCZUAXOY-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-5-fluoropyridine-2-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a dimethylamino group, a methoxyphenyl group, and a fluoropyridine carboxamide moiety

Properties

IUPAC Name

N-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-5-fluoropyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O2/c1-21(2)11-16(12-4-7-14(23-3)8-5-12)20-17(22)15-9-6-13(18)10-19-15/h4-10,16H,11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBUJYOHCZUAXOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C1=CC=C(C=C1)OC)NC(=O)C2=NC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-5-fluoropyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate 4-methoxyphenylacetonitrile, which is then subjected to a series of reactions including dimethylation, fluorination, and carboxamidation. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-5-fluoropyridine-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-5-fluoropyridine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-5-fluoropyridine-2-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-5-chloropyridine-2-carboxamide
  • N-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-5-bromopyridine-2-carboxamide
  • N-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-5-iodopyridine-2-carboxamide

Uniqueness

N-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-5-fluoropyridine-2-carboxamide is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.

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